3-Pyridinamine, 5-iodo-2-nitro-
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Overview
Description
3-Pyridinamine, 5-iodo-2-nitro- is a chemical compound with the molecular formula C5H4IN3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, an iodine atom at the 5-position, and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 5-iodo-2-nitro- typically involves the nitration of 3-iodo-2-pyridinamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 3-Pyridinamine, 5-iodo-2-nitro- as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, 5-iodo-2-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The amino group can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Reduction Reactions: 3-Pyridinamine, 5-amino-2-nitro- as a major product.
Oxidation Reactions: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Pyridinamine, 5-iodo-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 5-iodo-2-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinamine, 5-bromo-2-nitro-
- 3-Pyridinamine, 5-chloro-2-nitro-
- 3-Pyridinamine, 5-fluoro-2-nitro-
Uniqueness
3-Pyridinamine, 5-iodo-2-nitro- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C5H4IN3O2 |
---|---|
Molecular Weight |
265.01 g/mol |
IUPAC Name |
5-iodo-2-nitropyridin-3-amine |
InChI |
InChI=1S/C5H4IN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 |
InChI Key |
MAKDBXIMIFQFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)[N+](=O)[O-])I |
Origin of Product |
United States |
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